
2-amino-N-(2-fluorophenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide
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Description
2-amino-N-(2-fluorophenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C26H22FN3O2 and its molecular weight is 427.479. The purity is usually 95%.
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Biological Activity
The compound 2-amino-N-(2-fluorophenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound indicates several functional groups that may contribute to its biological activity. The key features include:
- Molecular Formula : C20H19FN2O
- Molecular Weight : 336.38 g/mol
- LogP : 4.5 (indicating lipophilicity)
- Hydrogen Bond Donors/Acceptors : 3/3
The presence of a fluorine atom and the indolizine core suggests potential interactions with biological targets, particularly in cancer therapy and enzyme inhibition.
Anticancer Activity
Research has indicated that derivatives of indolizine compounds exhibit significant anticancer properties. A study demonstrated that similar compounds showed micromolar activity against various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) with IC50 values around 10 µM . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Indolizine derivatives have been studied for their ability to inhibit enzymes such as α-glucosidase and others related to metabolic pathways. For instance, certain analogs have shown IC50 values significantly lower than standard inhibitors like acarbose, indicating strong inhibitory effects on carbohydrate metabolism .
Case Studies
-
Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects of indolizine derivatives.
- Methodology : Compounds were tested on various cancer cell lines.
- Findings : The tested compound exhibited potent cytotoxicity against multiple cell lines with a notable mechanism involving apoptosis induction.
-
Enzyme Inhibition Study :
- Objective : Assess the inhibitory effects on α-glucosidase.
- Methodology : In vitro assays were conducted to measure enzyme activity.
- Results : The compound demonstrated competitive inhibition with an IC50 value significantly lower than that of acarbose, suggesting its potential as a therapeutic agent for diabetes management.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Apoptosis Induction : The structural characteristics facilitate binding to apoptotic pathways, leading to programmed cell death in cancer cells.
- Enzyme Interaction : The presence of functional groups allows for effective binding to active sites of enzymes, disrupting normal metabolic functions.
Properties
IUPAC Name |
2-amino-N-(2-fluorophenyl)-3-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c27-19-9-3-4-10-20(19)29-26(32)22-21-11-5-6-14-30(21)24(23(22)28)25(31)18-13-12-16-7-1-2-8-17(16)15-18/h3-6,9-15H,1-2,7-8,28H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXNYKVAFYEKCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)C3=C(C(=C4N3C=CC=C4)C(=O)NC5=CC=CC=C5F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.